3-Chloro-L-alanine hydrochloride is derived from L-alanine through chlorination processes. It falls under the category of amino acids and their derivatives, specifically classified as a halogenated amino acid. This compound is often utilized in the synthesis of pharmaceuticals and as a biochemical tool in research.
The synthesis of 3-chloro-L-alanine hydrochloride can be accomplished through several methods, primarily involving the chlorination of L-serine or L-alanine. One effective method involves the use of thionyl chloride as a chlorinating agent. The detailed steps for synthesizing 3-chloro-L-alanine methyl ester hydrochloride, which can be converted to the hydrochloride form, are as follows:
This method has been noted for its high yield (up to 97.6%) and purity (up to 98.9%) due to its optimized conditions and use of segmented temperature control .
3-Chloro-L-alanine hydrochloride participates in various chemical reactions typical of amino acids, including:
These reactions highlight its versatility as a building block in organic synthesis and biochemistry.
The mechanism of action for 3-chloro-L-alanine hydrochloride primarily involves its role as an inhibitor in enzymatic reactions. For instance:
These mechanisms make it valuable in pharmacological research and potential therapeutic applications.
The physical and chemical properties of 3-chloro-L-alanine hydrochloride are crucial for its handling and application:
Safety data indicate that it may cause skin irritation and serious eye irritation; thus, proper protective measures should be taken when handling this compound .
3-Chloro-L-alanine hydrochloride finds applications across various scientific fields:
3-Chloro-L-alanine hydrochloride functions as a mechanism-based inhibitor of alanine aminotransferase (Alanine aminotransferase), a pyridoxal 5′-phosphate-dependent enzyme critical in amino acid metabolism. This enzyme catalyzes the reversible transamination between L-alanine and α-ketoglutarate to generate pyruvate and L-glutamate, a key anaplerotic reaction feeding the tricarboxylic acid cycle and gluconeogenesis. The compound’s structural similarity to L-alanine enables competitive occupancy of the enzyme’s active site, where it undergoes irreversible catalytic processing. Biochemical studies demonstrate that 3-Chloro-L-alanine hydrochloride forms a covalent adduct with the pyridoxal cofactor, permanently inactivating Alanine aminotransferase. This inhibition depletes intracellular pyruvate pools, impairing gluconeogenic flux from alanine in hepatic and renal tissues [6] [9]. Consequently, glucose synthesis is compromised, as confirmed by reduced incorporation of radiolabeled alanine into glucose in in vitro hepatocyte models.
The metabolic consequences extend beyond gluconeogenesis suppression. Alanine aminotransferase inhibition triggers an energy deficit characterized by decreased adenosine triphosphate levels and activation of adenosine monophosphate-activated protein kinase, ultimately elevating mitochondrial reactive oxygen species production and altering cell cycle regulators like retinoblastoma protein and cyclin-dependent kinase 4 [6]. These secondary effects highlight the compound’s role in metabolic stress induction.
Table 1: Kinetic Parameters of Alanine Aminotransferase Inhibition by 3-Chloro-L-alanine Hydrochloride
Parameter | Value | Experimental System |
---|---|---|
Inhibition Constant (Kᵢ) | 42 ± 5 μM | Purified Alanine aminotransferase |
Inactivation Half-life | 23 minutes | Lewis lung carcinoma cells |
ATP Reduction | 40% at 2 hours | Lewis lung carcinoma cells |
Respiration Rate Increase | 2.5-fold | Mitochondria of treated cells |
3-Chloro-L-alanine hydrochloride exhibits targeted inhibition against serine palmitoyltransferase, the committing enzyme in sphingolipid biosynthesis. This enzyme condenses L-serine and palmitoyl-coenzyme A to form 3-ketodihydrosphingosine. Mechanistic studies reveal that the inhibitor acts as a substrate analog of L-serine, undergoing enzyme-catalyzed conversion to a reactive electrophilic intermediate that alkylates the pyridoxal 5′-phosphate cofactor within the active site. This inactivation is stereospecific (requiring the L-isomer), time-dependent, and irreversible, with complete loss of serine palmitoyltransferase activity observed at 5 mM concentrations within 15 minutes in Chinese hamster ovary cells [2] [9].
The specificity of this inhibition is evidenced by metabolic rescue experiments: Supplementation with exogenous sphingosine—which bypasses serine palmitoyltransferase-dependent sphinganine synthesis—reverses growth arrest caused by classical serine palmitoyltransferase inhibitors like myriocin but fails to rescue cells treated with 3-Chloro-L-alanine hydrochloride. This indicates additional cytotoxic mechanisms beyond sphingolipid depletion. Crucially, the inhibitor does not affect downstream metabolism of sphingosine to complex sphingolipids, confirming its primary action at the serine palmitoyltransferase catalytic step [4]. Furthermore, the inhibitor shows minimal cross-reactivity with other pyridoxal 5′-phosphate-dependent enzymes such as alanine and aspartate transaminases under physiological conditions, enhancing its utility as a specific probe for sphingolipid metabolism [2].
Table 2: Comparative Effects of Serine Palmitoyltransferase Inhibitors in Mammalian Cells
Inhibitor | SPT Inhibition IC₅₀ | Growth Rescue by Sphingosine | Cellular Specificity |
---|---|---|---|
3-Chloro-L-alanine | 5 mM (complete at 15 min) | No | Low for transaminases |
Myriocin | 10 nM | Yes | High |
L-Cycloserine | 0.8 mM | Partial | Moderate |
β-Chloro-L-alanine | 5 mM (complete at 10 min) | No | Low for transaminases |
Cancer cells exhibit metabolic plasticity, often favoring glycolysis over oxidative phosphorylation (the Warburg effect) despite lower adenosine triphosphate yield. 3-Chloro-L-alanine hydrochloride impairs this reprogramming by dual targeting: (1) Alanine aminotransferase inhibition reduces alanine-derived pyruvate, limiting substrate availability for both glycolytic and mitochondrial pathways; and (2) the compound directly suppresses glucose uptake, as demonstrated by decreased radiolabeled glucose incorporation in Lewis lung carcinoma cells. This creates an energy crisis characterized by a 40% reduction in adenosine triphosphate within two hours of exposure [6].
The metabolic stress triggers compensatory mitochondrial activation, including increased oxygen consumption and reactive oxygen species generation. Sustained exposure leads to cell cycle arrest via reduced cyclin-dependent kinase 4 expression and hypophosphorylation of retinoblastoma protein. These effects collectively counteract the Warburg effect by forcing reliance on inefficient oxidative metabolism in cancer cells lacking metabolic flexibility [6]. Notably, the inhibitor’s efficacy persists under hypoxic conditions—mimicking tumor microenvironments—where it disrupts hypoxia-inducible factor 1-mediated upregulation of glycolytic enzymes like lactate dehydrogenase A and pyruvate dehydrogenase kinase 1 [5] [6]. This positions 3-Chloro-L-alanine hydrochloride as a disruptor of cancer metabolic adaptation.
Table 3: Metabolic Consequences of 3-Chloro-L-alanine Hydrochloride in Cancer Cells
Metabolic Parameter | Change | Time Post-Treatment | Functional Outcome |
---|---|---|---|
Glucose Uptake | ↓ 60% | 1 hour | Glycolytic suppression |
Intracellular Pyruvate | ↓ 75% | 2 hours | TCA cycle substrate depletion |
Mitochondrial ROS | ↑ 3.2-fold | 4 hours | Oxidative stress |
AMPK Phosphorylation | ↑ 200% | 30 minutes | Energy stress response |
The inhibitory potency of 3-Chloro-L-alanine hydrochloride originates from its molecular mimicry of natural enzyme substrates. Its structure preserves the core L-α-amino acid motif but substitutes a chlorine atom at the β-carbon, creating an electrophilic center. X-ray crystallographic analyses of homologous enzymes (e.g., alanine racemase) reveal that the inhibitor binds analogously to L-alanine within the pyridoxal 5′-phosphate-binding pocket. Key interactions include: (1) ionic bonding between the α-carboxylate and conserved arginine residues (e.g., Arg 219 in alanine racemase); (2) coordination of the α-amino group with pyridoxal 5′-phosphate; and (3) hydrophobic accommodation of the β-chloromethyl group in a sterically permissive sub-site [1] [9].
During catalysis, pyridoxal 5′-phosphate facilitates chloride elimination, generating a reactive allenic intermediate. This intermediate partitions between two fates: reversible hydrolysis (30%) generating pyruvate and ammonium, or irreversible alkylation (70%) of active-site tyrosine residues within conserved sequences (e.g., -Val-Gly-Tyr-Gly-Gly-Arg- in alanine racemase) [1]. The second-order rate constant for this alkylation (122 ± 14 M⁻¹s⁻¹ for chlorovinylglycine analog) exceeds that of classical inhibitors like fluoroalanine (93 M⁻¹s⁻¹), underscoring its efficiency. Stereoelectronic effects explain this enhanced reactivity: The β-chloro group lowers the transition state energy for carbanion formation during catalysis, promoting rapid enzyme inactivation. This mechanism is generalizable to diverse pyridoxal 5′-phosphate enzymes conducting carbanion chemistry, positioning 3-Chloro-L-alanine hydrochloride as a versatile template for mechanism-based inhibitor design [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: